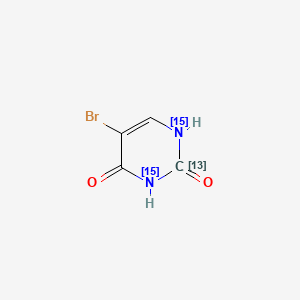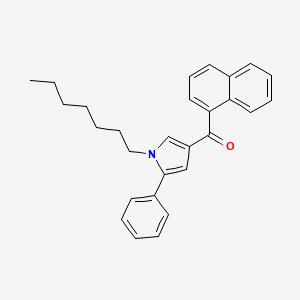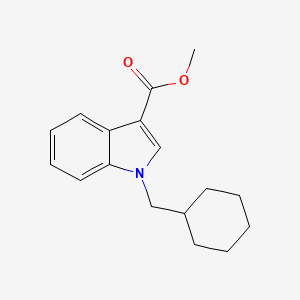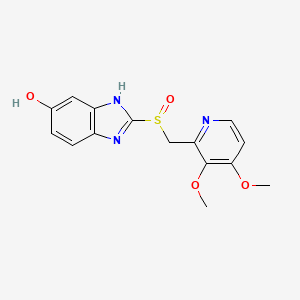
去双氟甲氧基羟基泮托拉唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desdifluoromethoxy Hydroxy Pantoprazole is an impurity in the synthesis of Pantoprazole , a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .
Synthesis Analysis
Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to afford a thioether, which is subsequently oxidized to the product .Molecular Structure Analysis
The molecular formula of Desdifluoromethoxy Hydroxy Pantoprazole is C15H15N3O4S . The IUPAC name is 2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol .Chemical Reactions Analysis
A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8 . The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .Physical and Chemical Properties Analysis
Desdifluoromethoxy Hydroxy Pantoprazole has a molecular weight of 333.36 . It has a boiling point of 625.0±65.0 °C at 760 mmHg and a density of 1.53±0.1 g/cm3 .科学研究应用
蛋白质组学研究
去双氟甲氧基羟基泮托拉唑用于蛋白质组学研究 . 蛋白质组学是蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于研究蛋白质相互作用、修饰和定位,以了解它们在各种生物过程中的复杂作用。
药物递送系统
该化合物已用于合成和表征互穿聚(丙烯酸)-壳聚糖-膨润土水凝胶的持续泮托拉唑释放研究 . 这些水凝胶可用作药物递送系统。 泮托拉唑从药物载体中的释放对温度敏感,表明其在控制药物释放方面的潜在用途 .
胃食管反流病 (GERD) 的治疗
本研究中的模型药物泮托拉唑用作质子泵抑制剂,以减少胃食管反流病中的胃酸度 . 这种疾病是一种慢性病,胃酸经常反流到连接嘴和胃的管道(食道)。
治疗胃溃疡和十二指肠溃疡
泮托拉唑也用于治疗胃溃疡和十二指肠溃疡 . 溃疡是在胃、下食道或小肠内壁形成的疮。它们通常是由幽门螺旋杆菌细菌引起的炎症以及胃酸的腐蚀造成的。
儿科制剂
在塞尔维亚,儿科泮托拉唑制剂大多以胶囊(分剂量粉末)形式配制,而在西欧,液体制剂更为常见 . 这表明该化合物在不同制剂中具有多功能性,适用于特定患者群体。
控制药物释放
由于头痛、腹泻、腹胀和腹痛等副作用,控制泮托拉唑的使用非常重要 . 因此,去双氟甲氧基羟基泮托拉唑可用于旨在控制药物释放的制剂中,以最大程度地减少这些副作用。
作用机制
Target of Action
Desdifluoromethoxy Hydroxy Pantoprazole, a derivative of Pantoprazole, primarily targets the hydrogen-potassium ATPase pump (also known as the proton pump) located on the luminal surface of the gastric parietal cell . This pump is responsible for the final step in the production of gastric acid .
Mode of Action
Desdifluoromethoxy Hydroxy Pantoprazole exerts its effects by irreversibly binding to the sulfhydryl groups of cysteines found on the proton pump . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion . The inhibition is irrespective of the stimulus, meaning it occurs under all conditions that would normally trigger acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Desdifluoromethoxy Hydroxy Pantoprazole is the gastric acid secretion pathway . By inhibiting the proton pump, the drug disrupts the process of hydrogen ion (proton) exchange with potassium ions at the secretory surface of the gastric parietal cells . This disruption leads to a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
The drug’s half-life is longer than 24 hours due to the irreversible binding to the proton pump . New enzyme needs to be expressed in order to resume acid secretion .
Result of Action
The primary result of Desdifluoromethoxy Hydroxy Pantoprazole’s action is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, which can promote the healing of gastric and duodenal ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions associated with hypersecretion of gastric acid .
Action Environment
The action of Desdifluoromethoxy Hydroxy Pantoprazole is influenced by the acidic environment within the gastric parietal cells . The drug is converted into its active form in this environment, where it can bind to the proton pump . The efficacy of the drug may also be influenced by genetic factors, such as the presence of certain cytochrome P450 (CYP) isoenzymes .
安全和危害
Long-term treatment with Pantoprazole may make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . Diarrhea may be a sign of a new infection . Pantoprazole may cause new or worsening symptoms of lupus . You may be more likely to have a broken bone while taking this medicine long term or more than once per day .
未来方向
Pantoprazole 40 mg was associated with complete relief of GERD-related symptoms in the majority of patients with ERD and NERD . Furthermore, the severity of symptoms was significantly reduced in patients without complete relief of symptoms . Recently published data have demonstrated that daily pantoprazole maintenance therapy for up to 15 years for severe acid peptic disease is effective and well tolerated with no identified safety concerns .
属性
IUPAC Name |
2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUAEPGGXGQMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


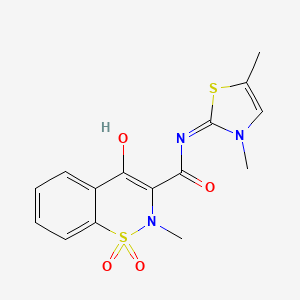

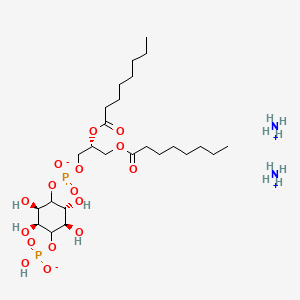
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

